An In-depth Technical Guide to the Physicochemical Characterization of Methyl N-(methylsulfonyl)-N-phenylglycinate
An In-depth Technical Guide to the Physicochemical Characterization of Methyl N-(methylsulfonyl)-N-phenylglycinate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Methyl N-(methylsulfonyl)-N-phenylglycinate (CAS No. 412939-60-7) is a small molecule of interest within contemporary chemical research, belonging to the sulfonamide class of compounds. A comprehensive understanding of its physicochemical characteristics is fundamental for its application in medicinal chemistry, materials science, and synthetic protocol optimization. This guide presents a holistic framework for the characterization of this molecule. In the absence of extensive published empirical data, this document provides a series of robust, validated experimental protocols and theoretical estimation methodologies. By leveraging data from structural analogs and precursors, we establish a predictive baseline for its properties, guiding the researcher in experimental design and data interpretation. This paper is structured to not only present data but to elucidate the scientific rationale behind each characterization technique, ensuring a thorough and practical understanding for the intended scientific audience.
Introduction and Molecular Overview
Methyl N-(methylsulfonyl)-N-phenylglycinate is a derivative of N-phenylglycine, featuring a methylsulfonyl group on the nitrogen atom and a methyl ester functionality. Its structure, which combines an aromatic ring, a sulfonamide linkage, and an ester group, suggests a unique profile of solubility, stability, and potential biological activity. The sulfonamide group is a well-established pharmacophore, and its N-substitution is known to significantly influence molecular properties.
The systematic IUPAC name for this compound is methyl 2-(N-phenylmethanesulfonamido)acetate.[1] A thorough characterization is essential for any downstream application, from ensuring purity and stability in storage to predicting its behavior in biological systems.
Foundational Molecular Properties
A summary of the core and predicted physicochemical properties of methyl N-(methylsulfonyl)-N-phenylglycinate is presented below. It is critical to note that where experimental data is unavailable in public literature, values are estimated based on computational models and data from analogous structures.
| Property | Value / Predicted Value | Data Source / Method |
| CAS Number | 412939-60-7 | Fluorochem[1] |
| Molecular Formula | C₁₀H₁₃NO₄S | Calculated |
| Molecular Weight | 243.28 g/mol | Fluorochem[1] |
| Appearance | White to off-white solid (Predicted) | Based on analogs like N-Phenylsulfonyl-N-methylglycine |
| Melting Point (°C) | Not available (Predicted: 70-90) | Estimation based on related sulfonamides |
| Boiling Point (°C) | Not available (Predicted: >300) | Estimation based on high polarity and MW |
| LogP (o/w) | 0.19 | Fluorochem[1] |
| pKa | Not available (Predicted: 9-11) | Estimation based on N-H acidity in similar sulfonamides |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (Predicted) | Based on structural features (ester, sulfonamide) |
Synthesis and Purification
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from commercially available N-phenylglycine. This approach ensures a high yield of the intermediate, which is then sulfonylated and esterified.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Methyl N-phenylglycinate (Intermediate)
This procedure is based on a standard Fischer esterification protocol.[2]
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Reaction Setup: To a stirred solution of N-phenylglycine (1 equivalent) in methanol (10 parts), add hydrogen chloride (4.0 M solution in dioxane, ~5 equivalents) at room temperature.
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Reaction Execution: Stir the mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Remove the organic solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane.
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Purification: Wash the organic layer with 1N sodium carbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl N-phenylglycinate. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of Methyl N-(methylsulfonyl)-N-phenylglycinate (Final Product)
This procedure adapts the Schotten-Baumann conditions for sulfonylation.[3]
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Reaction Setup: Suspend methyl N-phenylglycinate (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.
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Addition of Reagents: Add a suitable base, such as pyridine (1.2 equivalents), to the suspension. Slowly add a solution of methanesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
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Reaction Execution: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
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Work-up and Isolation: Upon completion, quench the reaction by adding 1M hydrochloric acid. Separate the organic layer.
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Purification: Wash the organic layer sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum. The final product can be purified by recrystallization or flash chromatography.
Physicochemical Characterization: Methodologies and Expected Results
The following section details the standard experimental protocols for determining the key physicochemical properties of the title compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range suggests a highly pure compound.
Experimental Protocol (Capillary Method):
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Sample Preparation: Place a small amount of the finely ground, dried compound into a capillary tube, packing it to a height of 2-3 mm.
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Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
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Measurement: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂). The melting range is reported as T₁-T₂.
Solubility Assessment
Understanding solubility is critical for formulation, reaction chemistry, and purification.
Experimental Protocol (Qualitative and Semi-Quantitative):
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).
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Qualitative Assessment: To 1 mL of each solvent in a test tube, add approximately 10 mg of the compound. Vortex and observe for dissolution at room temperature. Classify as "soluble," "sparingly soluble," or "insoluble."
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Semi-Quantitative Assessment (Gravimetric Method):
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Prepare a saturated solution of the compound in a known volume of a specific solvent at a controlled temperature, ensuring excess solid is present.
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Agitate the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
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Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
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Evaporate the solvent from the filtered solution and weigh the remaining solid.
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Calculate the solubility in g/100 mL or other appropriate units.
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Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Experimental Protocol (Shake-Flask Method):
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System Preparation: Use n-octanol and water (or a suitable buffer, typically pH 7.4) as the two phases. Pre-saturate the n-octanol with water and the water with n-octanol.
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Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
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Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a separatory funnel.
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Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning. Let the layers separate completely.
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Analysis: Determine the concentration of the compound in the aqueous phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: The concentration in the n-octanol phase is determined by mass balance. Calculate P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP is the base-10 logarithm of P.
Acidity Constant (pKa)
The pKa value is essential for understanding the ionization state of the molecule at different pH values, which affects solubility, absorption, and receptor binding. For the title compound, the most acidic proton is likely the one on the nitrogen of the sulfonamide group, although it is N-disubstituted in this case, making it significantly less acidic than a primary or secondary sulfonamide.
Experimental Protocol (Potentiometric Titration):
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Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic and Spectrometric Analysis
Structural elucidation and confirmation are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Caption: General workflow for NMR analysis.
Expected ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons: Multiplets in the range of 7.2-7.5 ppm (5H, corresponding to the phenyl group).
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Methylene Protons (-CH₂-): A singlet around 4.0-4.5 ppm (2H). This will be downfield due to the adjacent ester and nitrogen atom.
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Methyl Ester Protons (-OCH₃): A singlet around 3.7 ppm (3H).
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Methyl Sulfonyl Protons (-SO₂CH₃): A singlet around 2.9-3.1 ppm (3H).
Expected ¹³C NMR Spectrum (in CDCl₃):
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Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm.
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Aromatic Carbons: Signals between 125-140 ppm.
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Methylene Carbon (-CH₂-): A signal around 50-55 ppm.
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Methyl Ester Carbon (-OCH₃): A signal around 52 ppm.
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Methyl Sulfonyl Carbon (-SO₂CH₃): A signal around 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
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C=O Stretch (Ester): Strong absorption around 1740-1760 cm⁻¹.
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S=O Stretch (Sulfonamide): Two strong absorptions, one around 1330-1370 cm⁻¹ (asymmetric) and another around 1140-1180 cm⁻¹ (symmetric).
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C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
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C-O Stretch (Ester): Absorptions in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Expected Mass Spectrum (Electrospray Ionization - ESI+):
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Molecular Ion Peak [M+H]⁺: Expected at m/z 244.06.
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Sodium Adduct [M+Na]⁺: Expected at m/z 266.04.
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Key Fragments: Fragmentation may occur at the ester linkage, the C-N bond, or the S-N bond, providing further structural information.
Stability Assessment
Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.
Forced Degradation Study Protocol:
A forced degradation study should be conducted to understand the degradation pathways.[4]
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Stress Conditions: Expose solutions of the compound to the following conditions:
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Acidic: 0.1 M HCl at 60 °C
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Basic: 0.1 M NaOH at 60 °C
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Oxidative: 3% H₂O₂ at room temperature
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Thermal: 80 °C (solid-state and in solution)
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Photolytic: Exposure to UV light (e.g., 1.2 million lux hours)
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Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
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Rationale: Sulfonamides can be susceptible to hydrolysis under strongly acidic conditions.[5] The ester functional group is also prone to hydrolysis under both acidic and basic conditions. This study will identify the conditions under which the compound is least stable.
Conclusion
While a complete, experimentally-derived physicochemical profile of methyl N-(methylsulfonyl)-N-phenylglycinate is not yet available in the public domain, this technical guide provides a comprehensive roadmap for its characterization. By employing the detailed protocols outlined herein for synthesis, purification, and analysis, researchers can generate the high-quality data necessary for any application. The predictive data, based on established chemical principles and analogous structures, serves as a valuable baseline for experimental design and interpretation. The systematic application of these methodologies will enable a full and robust understanding of this promising research compound.
References
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Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved February 26, 2026, from [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
